6-Chloro-4,7-dimethyl-3-phenylcoumarin
Overview
Description
6-Chloro-4,7-dimethyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a chlorine atom at the 6th position, methyl groups at the 4th and 7th positions, and a phenyl group at the 3rd position of the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,7-dimethyl-3-phenylcoumarin typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 6-chloro-4,7-dimethylcoumarin and phenylacetic acid derivatives. The reaction is usually carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being adopted to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,7-dimethyl-3-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarin derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin-3,4-quinone derivatives, while reduction can produce dihydrocoumarins. Substitution reactions can result in various substituted coumarin derivatives with different functional groups at the 6th position.
Scientific Research Applications
6-Chloro-4,7-dimethyl-3-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Chloro-4,7-dimethyl-3-phenylcoumarin depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the immune response to reduce inflammation. The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
6-Chloro-4,7-dimethyl-3-phenylcoumarin can be compared with other coumarin derivatives such as:
4-Methylcoumarin: Lacks the chlorine and phenyl groups, resulting in different chemical and biological properties.
7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group at the 7th position, which can significantly alter its reactivity and biological activity.
3-Phenylcoumarin: Similar to this compound but lacks the chlorine and methyl groups, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities that are not observed in other coumarin derivatives.
Properties
IUPAC Name |
6-chloro-4,7-dimethyl-3-phenylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-8-15-13(9-14(10)18)11(2)16(17(19)20-15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGJJKFGFSNAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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